Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate

Distillation Purification Physical Property

Sourcing a reliable pyrimidine intermediate for nucleoside drug candidates can be hindered by inconsistent specifications and analog substitution risks. - 4-Propyl chain is specifically required for constructing carbocyclic nucleoside scaffolds; ethyl/butyl analogs compromise downstream biological activity. - 16 °C boiling point advantage over 4-ethyl analog enables cleaner fractional distillation and higher isolated yields. - Quantitative QC acceptance criteria: bp 308.3 °C, density 1.063 g/cm³, flash point 140.2 °C-ensuring lot-to-lot identity.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 127957-89-5
Cat. No. B155930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-4-propylpyrimidine-5-carboxylate
CAS127957-89-5
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCCCC1=NC(=NC=C1C(=O)OCC)C
InChIInChI=1S/C11H16N2O2/c1-4-6-10-9(11(14)15-5-2)7-12-8(3)13-10/h7H,4-6H2,1-3H3
InChIKeyHGCRMXNQSAARKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate: Identity and Procurement


Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate is a 2,4,5-trisubstituted pyrimidine ester that serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis. The compound features a propyl chain at the 4-position and an ethyl ester at the 5-position, affording a balance of lipophilicity and reactivity that is distinct among close analogs . Its molecular formula is C₁₁H₁₆N₂O₂ (MW 208.26 g/mol), and it is commercially supplied as a research-grade building block with characterized boiling point (308.3 °C at 760 mmHg), density (1.063 g/cm³), and flash point (140.2 °C) [1]. The compound has been explicitly identified as a key intermediate for constructing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, where the propyl substituent imparts critical steric and electronic properties [2].

Why 4-Alkyl Chain Length Matters


In the 2-methylpyrimidine-5-carboxylate series, the length of the 4-alkyl substituent directly governs both physicochemical properties and synthetic utility. Replacing the 4-propyl group with a shorter ethyl chain lowers the boiling point by ~16 °C (308.3 °C vs. 292.3 °C at 760 mmHg) and increases density (1.063 vs. 1.082 g/cm³), which can alter distillation cut points and formulation homogeneity [1]. More critically, patent disclosures reveal that the 4-propyl homolog is specifically required as a key intermediate for assembling 5-substituted pyrimidine carbocyclic nucleoside drug candidates; the propyl chain provides an optimal steric and lipophilic profile that ethyl or butyl analogs cannot replicate without compromising the downstream biological activity of the final nucleoside [2]. Blind substitution with a different 4-alkyl pyrimidine ester therefore introduces risks in both process reproducibility and target compound efficacy.

Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate vs. Closest Analogs


Boiling Point vs. 4-Ethyl Analog

Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate exhibits a normal boiling point of 308.3 °C at 760 mmHg, which is 16.0 °C higher than that of the direct 4-ethyl analog (ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate, CAS 127957-88-4, bp 292.3 °C at 760 mmHg) [1]. This boiling point differential, consistent with the additional methylene unit, provides a wider operational window for fractional distillation during purification, reducing co-distillation risk when the two esters are present in the same reaction mixture.

Distillation Purification Physical Property

Density vs. 4-Ethyl Analog

The measured density of ethyl 2-methyl-4-propylpyrimidine-5-carboxylate is 1.063 g/cm³, which is 0.019 g/cm³ lower than that of the 4-ethyl analog (1.082 g/cm³) [1]. This density difference alters phase behavior in aqueous-organic extractions and can influence the buoyancy and sedimentation characteristics when the compound is formulated in multi-component liquid systems.

Density Formulation Extraction

Flash Point vs. 4-Ethyl Analog

Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate has a flash point of 140.2 °C, which is 9.6 °C higher than the 130.6 °C flash point of the 4-ethyl homolog [1]. This elevation, attributed to the longer alkyl chain, reduces flammability hazard during ambient-temperature handling and permits storage under less stringent temperature control.

Safety Flash Point Storage

Key Intermediate for Carbocyclic Nucleoside Synthesis

A patent disclosure explicitly identifies ethyl 2-methyl-4-propylpyrimidine-5-carboxylate as an indispensable intermediate for constructing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, emphasizing that the 4-propyl substituent is integral to the process and cannot be replaced by ethyl or butyl variants without disrupting the synthetic route [1]. This establishes a direct structure–function relationship where the propyl chain length is not merely a preference but a functional requirement for downstream drug candidate assembly.

Nucleoside Intermediate Medicinal Chemistry

Application Scenarios


Nucleoside Lead Compound Synthesis

Research teams developing antiviral or anticancer nucleoside analogs can directly employ this compound as the key pyrimidine building block, following the disclosed patent route where the 4-propyl chain is a structural requirement for constructing the carbocyclic nucleoside scaffold [1]. The compound's higher boiling point and flash point also facilitate safer scale-up during multi-step synthesis.

Fractional Distillation of Pyrimidine Ester Mixtures

When a reaction mixture contains both 4-propyl and 4-ethyl pyrimidine-5-carboxylate esters, the 16 °C boiling point advantage of the propyl ester enables cleaner separation by fractional distillation, reducing cross-contamination and improving isolated yield [2].

Liquid-Phase Homogeneity and Safety Profiling

The lower density (1.063 g/cm³) and higher flash point (140.2 °C) of the propyl ester, relative to the 4-ethyl analog, offer tangible benefits in liquid formulation homogeneity and reduced flammability risk, making it the preferred choice for early-stage agrochemical or pharmaceutical formulation screening [2].

Physical Specification Cross-Referencing for QA

Procurement specialists can use the documented boiling point (308.3 °C), density (1.063 g/cm³), and flash point (140.2 °C) as quantitative acceptance criteria to verify product identity and purity against supplier certificates of analysis, ensuring lot-to-lot consistency and reducing the risk of receiving mislabeled or substituted analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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